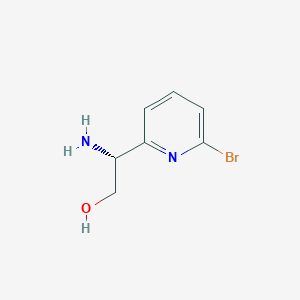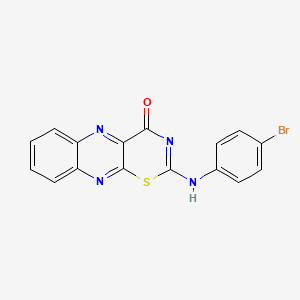
Diacetato(1,10-phenanthroline) palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetato(1,10-phenanthroline) palladium(II) is a coordination complex that features palladium(II) as the central metal ion coordinated to two acetate groups and one 1,10-phenanthroline ligand. This compound is known for its unique structural properties and its applications in various fields, including catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diacetato(1,10-phenanthroline) palladium(II) typically involves the reaction of palladium acetate with 1,10-phenanthroline in an organic solvent such as acetone. The reaction is carried out at room temperature with magnetic stirring for about 30 minutes. The resulting solution is then filtered, and the 1,10-phenanthroline is added with continuous stirring. The mixture is allowed to crystallize over several days, resulting in the formation of fine crystalline precipitates .
Industrial Production Methods
While specific industrial production methods for Diacetato(1,10-phenanthroline) palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Diacetato(1,10-phenanthroline) palladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidative addition reactions, where the palladium(II) center is oxidized to palladium(IV).
Reduction: It can also undergo reductive elimination, where palladium(IV) is reduced back to palladium(II).
Substitution: Ligand exchange reactions are common, where the acetate or 1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition may result in the formation of palladium(IV) complexes, while reductive elimination typically regenerates the palladium(II) complex.
Aplicaciones Científicas De Investigación
Diacetato(1,10-phenanthroline) palladium(II) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies:
Photochemistry: The compound exhibits metal-to-ligand charge transfer (MLCT) excited states, making it useful in photochemical and photophysical studies.
Mecanismo De Acción
The mechanism of action of Diacetato(1,10-phenanthroline) palladium(II) involves its ability to coordinate with various substrates through its palladium center. This coordination facilitates various catalytic processes, including oxidative addition and reductive elimination. The 1,10-phenanthroline ligand stabilizes the palladium center and enhances its reactivity by providing a rigid and planar coordination environment .
Comparación Con Compuestos Similares
Similar Compounds
Diacetato(2,2’-bipyridine) palladium(II): Similar to Diacetato(1,10-phenanthroline) palladium(II) but uses 2,2’-bipyridine as the ligand.
Diacetato(4,7-diphenyl-1,10-phenanthroline) palladium(II): Uses a substituted phenanthroline ligand for different electronic properties.
Uniqueness
Diacetato(1,10-phenanthroline) palladium(II) is unique due to its specific ligand environment provided by 1,10-phenanthroline, which offers distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and photochemical applications compared to its analogs .
Propiedades
Fórmula molecular |
C16H14N2O4Pd |
|---|---|
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
palladium(2+);1,10-phenanthroline;diacetate |
InChI |
InChI=1S/C12H8N2.2C2H4O2.Pd/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2(3)4;/h1-8H;2*1H3,(H,3,4);/q;;;+2/p-2 |
Clave InChI |
RRXCMPDQDGPAJQ-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
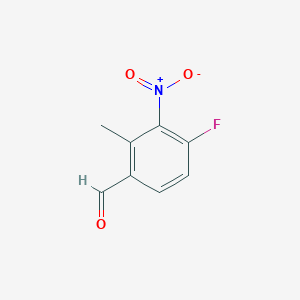

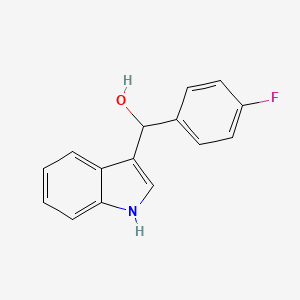

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
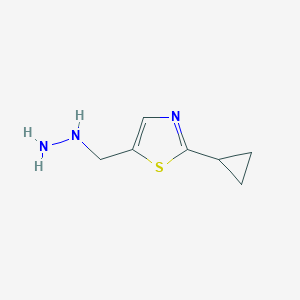
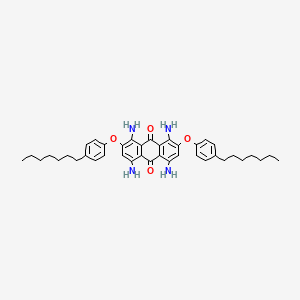
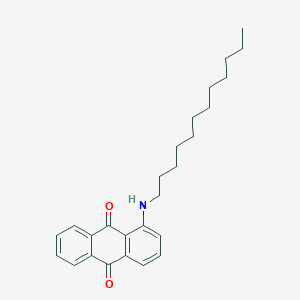
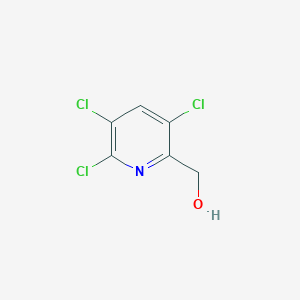
![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
